physical and chemical properties of 1,3,3-Trimethoxybutane
physical and chemical properties of 1,3,3-Trimethoxybutane
An In-depth Technical Guide to 1,3,3-Trimethoxybutane: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3,3-trimethoxybutane (CAS No: 6607-66-5), a versatile ketal and ether compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, and chemical reactivity of this molecule. We will explore its critical role as a carbonyl protecting group and its utility as a key synthetic intermediate, most notably in the production of pharmaceuticals like the antiretroviral agent Nevirapine. The guide includes detailed, field-proven experimental protocols for its synthesis and deprotection, underpinned by mechanistic insights and safety considerations to ensure both efficacy and operational safety in a laboratory setting.
Core Molecular Identity and Physicochemical Profile
1,3,3-Trimethoxybutane, also known by its synonym 4-methoxybutan-2-one dimethyl acetal, is a unique acyclic ketal that also incorporates an ether functional group.[1][2] This dual functionality dictates its chemical behavior, rendering it stable under basic and nucleophilic conditions while being sensitive to acid.[3] Its physical state as a colorless liquid with a fragrant odor makes it amenable to various applications in organic synthesis as a reagent, intermediate, or solvent.[3][4]
Key Identifiers
-
IUPAC Name : 1,3,3-Trimethoxybutane
-
Synonyms : 4-Methoxy-2-butanone dimethyl acetal, Butane, 1,3,3-trimethoxy-[1][5]
-
Molecular Formula : C₇H₁₆O₃[1]
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Molecular Weight : 148.20 g/mol [2]
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SMILES : COCCC(C)(OC)OC[6]
Physicochemical Properties
The following table summarizes the key quantitative physical and chemical properties of 1,3,3-trimethoxybutane, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [3][4] |
| Odor | Fragrant | [3][4] |
| Density | 0.94 g/mL at 25 °C | [6][7] |
| Boiling Point | 61-63 °C at 20 mmHg | [6][7] |
| Refractive Index (n²⁰/D) | 1.41 | [6][7] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [6] |
| Vapor Pressure | 3.06 mmHg at 25 °C | [3][4] |
Spectroscopic and Structural Characterization
Correctly identifying and confirming the purity of 1,3,3-trimethoxybutane is critical. The following section details its expected spectroscopic signature.
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Infrared (IR) Spectroscopy : The IR spectrum, available from the NIST Chemistry WebBook, is characterized by the absence of a strong carbonyl (C=O) stretch (typically ~1715 cm⁻¹), confirming the presence of the ketal.[8] Dominant features include strong C-O stretching bands in the 1050-1150 cm⁻¹ region, characteristic of the ether and ketal functionalities, and C-H stretching bands just below 3000 cm⁻¹.
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Mass Spectrometry (MS) : Electron ionization mass spectrometry data is also available from NIST.[8] The fragmentation pattern would be expected to show a prominent peak corresponding to the loss of a methoxy group (-OCH₃) from the molecular ion, a characteristic fragmentation pathway for ketals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Based on the structure, the proton NMR spectrum is predicted to show four distinct signals:
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A singlet at ~1.2-1.3 ppm, integrating to 3H, for the methyl group protons (C1).
-
A triplet at ~1.8-2.0 ppm, integrating to 2H, for the methylene protons adjacent to the ketal carbon (C2).
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A singlet at ~3.1-3.2 ppm, integrating to 6H, for the two equivalent methoxy groups of the ketal (C3').
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A singlet at ~3.3 ppm, integrating to 3H, for the methoxy group of the ether (C4'), coupled to a triplet for the adjacent methylene group at ~3.5-3.6 ppm (C4).
-
-
¹³C NMR : The carbon NMR spectrum is predicted to display seven distinct resonances corresponding to each carbon atom in the molecule, with the ketal carbon (C3) appearing significantly downfield around 100 ppm.
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Chemical Reactivity and Synthetic Utility
The reactivity of 1,3,3-trimethoxybutane is governed by its ketal and ether groups. Its primary utility in modern organic synthesis stems from the stability of the ketal moiety under non-acidic conditions.
Role as a Carbonyl Protecting Group
In multistep syntheses, it is often necessary to prevent a ketone from reacting with nucleophiles or bases while another functional group is being modified. 1,3,3-trimethoxybutane's precursor, 4,4-dimethoxy-2-butanone, can be seen as a protected form of the highly reactive β-ketoaldehyde, butan-3-onal. The ketal functional group itself is an excellent protecting group for ketones.[1] It is inert to strong bases, organometallic reagents (e.g., Grignard reagents), and reducing agents like lithium aluminum hydride.[2][3] This allows for selective reactions elsewhere in a molecule.
The protection and deprotection sequence is a cornerstone of its application.
Caption: General workflow for using a ketal as a protecting group.
The deprotection is readily achieved by hydrolysis with dilute aqueous acid, which regenerates the original ketone.[9][10] This acid-lability is the key to its function as a temporary mask for the carbonyl group.
Intermediate in Heterocyclic and Aromatic Synthesis
The precursor, 4,4-dimethoxy-2-butanone, serves as a versatile 1,3-dielectrophilic building block.[4] It can react with various dinucleophiles to construct heterocyclic rings. For instance, reaction with hydrazines yields pyrazoles, a common scaffold in pharmaceuticals.[4][11] Furthermore, it has been used in reactions with Grignard reagents followed by acid-catalyzed cyclization and aromatization to synthesize substituted naphthalenes and toluenes.[4]
Key Application in Pharmaceutical Synthesis: Nevirapine
A significant industrial application demonstrating the importance of this chemical scaffold is its use as a key intermediate in the synthesis of Nevirapine .[12] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. The synthesis utilizes 4,4-dimethoxy-2-butanone as a C4 synthon that ultimately forms part of the central diazepine ring of the drug.
Caption: Simplified synthetic pathway to Nevirapine highlighting the role of the C4 building block.
This application underscores the value of 1,3,3-trimethoxybutane and its precursors to the pharmaceutical industry, providing an efficient route to complex molecular architectures.[12]
Recommended Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and manipulation. Standard laboratory safety practices should always be followed.
Protocol: Synthesis of 1,3,3-Trimethoxybutane
This procedure details the acid-catalyzed ketalization of the precursor ketone.
Materials:
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4,4-Dimethoxy-2-butanone (1.0 eq)
-
Methanol (anhydrous, 3.0 eq)
-
p-Toluenesulfonic acid (p-TsOH, 0.02 eq, catalyst)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4,4-dimethoxy-2-butanone, methanol, and toluene.
-
Add the catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,3,3-trimethoxybutane.
Protocol: Deprotection (Hydrolysis) of the Ketal
This general protocol regenerates the carbonyl group from the ketal.
Materials:
-
1,3,3-Trimethoxybutane (or a substrate containing the ketal)
-
Acetone or Tetrahydrofuran (THF) as a co-solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ketal-containing compound in acetone or THF.
-
Add 1M HCl solution dropwise while stirring at room temperature.
-
Monitor the reaction by TLC. The hydrolysis is typically rapid (30 minutes to a few hours).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the deprotected ketone product.
Safety and Handling
1,3,3-Trimethoxybutane is a flammable liquid and vapor (GHS Hazard H226).[6]
-
Handling : Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Use in a well-ventilated area or under a fume hood. Avoid breathing vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
1,3,3-Trimethoxybutane is a valuable and versatile chemical for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity, and stability under basic conditions make it an ideal carbonyl protecting group and a useful intermediate. Its demonstrated role in the synthesis of complex pharmaceuticals like Nevirapine highlights its significance in drug development and medicinal chemistry. The protocols and data provided in this guide offer a robust foundation for the successful application of this compound in a research and development setting.
References
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NIST. (n.d.). 1,3,3-Trimethoxybutane. NIST Chemistry WebBook. Retrieved from [Link]
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Various Authors. (2019). acetals and ketals as protecting groups. YouTube. Retrieved from [Link]
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JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. Retrieved from [Link]
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ChemBK. (2024). 1,3,3-TRIMETHOXYBUTANE - Physico-chemical Properties. ChemBK. Retrieved from [Link]
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Norris, R. O., Verbanc, J. J., & Hennion, G. F. (1950). Desaturation Products from 1,3,3-Trimethoxybutane. Journal of the American Chemical Society. Retrieved from [Link]
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Ila, H., & Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]
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PubChem. (n.d.). 1,1,3-Trimethoxybutane. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,3,3-Trimethoxybutane (CAS 6607-66-5). Cheméo. Retrieved from [Link]
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NIST. (n.d.). 1,3,3-Trimethoxybutane IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3,3-Trimethoxybutane. Wiley Science Solutions. Retrieved from [Link]
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PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-Butanone, 4,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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